molecular formula C16H17N3O5S B1190604 ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B1190604
M. Wt: 363.4g/mol
InChI Key: UKFUYCWDIASZAN-RLFXAXRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a nitroaniline group, and a dimethylamino methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea to form the thiophene ring. This intermediate is then reacted with 4-nitroaniline and dimethylformamide dimethyl acetal (DMFDMA) to introduce the nitroaniline and dimethylamino methylene groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitroaniline group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(dimethylamino)methylene]-3-oxobutanoate
  • Ethyl 2-acetyl-3-(dimethylamino)acrylate
  • Ethyl 2-(dimethylamino)methylene-3-oxobutanoate

Uniqueness

ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its combination of a thiophene ring, nitroaniline group, and dimethylamino methylene group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4g/mol

IUPAC Name

ethyl (5Z)-5-(dimethylaminomethylidene)-4-hydroxy-2-(4-nitrophenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C16H17N3O5S/c1-4-24-16(21)13-14(20)12(9-18(2)3)25-15(13)17-10-5-7-11(8-6-10)19(22)23/h5-9,20H,4H2,1-3H3/b12-9-,17-15?

InChI Key

UKFUYCWDIASZAN-RLFXAXRISA-N

SMILES

CCOC(=O)C1=C(C(=CN(C)C)SC1=NC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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